molecular formula C12H7F4NO3 B13700234 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13700234
M. Wt: 289.18 g/mol
InChI Key: RGAHVNUZQJVSQF-UHFFFAOYSA-N
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Description

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)benzene with appropriate reagents to introduce the isoxazole ring and carboxylic acid group. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid stands out due to its unique combination of fluorine atoms and the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C12H7F4NO3

Molecular Weight

289.18 g/mol

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H7F4NO3/c1-5-9(11(18)19)10(17-20-5)6-2-7(12(14,15)16)4-8(13)3-6/h2-4H,1H3,(H,18,19)

InChI Key

RGAHVNUZQJVSQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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